molecular formula C16H22BrN3O2 B5751115 N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide

N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide

Cat. No.: B5751115
M. Wt: 368.27 g/mol
InChI Key: XDLNWTHRJDJSLP-OBGWFSINSA-N
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Description

N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a morpholine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation of 4-bromobenzaldehyde with 2-morpholin-4-ylacetic acid hydrazide under specific reaction conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The acetamide moiety may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Shares the bromophenyl group but lacks the morpholine ring and the butylideneamino linkage.

    (E)-4-(4-bromophenyl)but-3-en-2-one: Contains a bromophenyl group and a butenone linkage but lacks the morpholine ring and the acetamide moiety.

Uniqueness

N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring enhances its solubility and potential bioactivity, while the bromophenyl group provides a site for further functionalization.

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)butylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c1-2-3-15(13-4-6-14(17)7-5-13)18-19-16(21)12-20-8-10-22-11-9-20/h4-7H,2-3,8-12H2,1H3,(H,19,21)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLNWTHRJDJSLP-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNC(=O)CN1CCOCC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N\NC(=O)CN1CCOCC1)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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